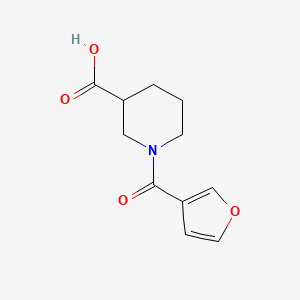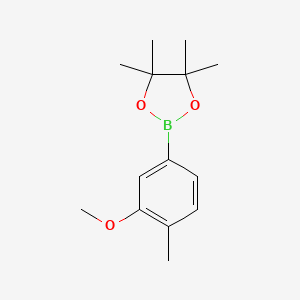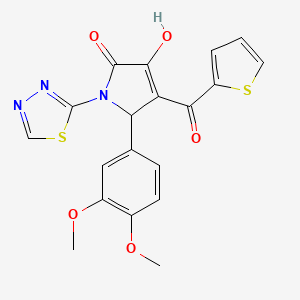
N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)thiophene-2-carboxamide, also known as CPTH2, is a synthetic compound that has gained attention in the scientific community due to its potential applications in cancer research. CPTH2 is a small molecule that selectively inhibits the activity of histone acetyltransferase (HAT), an enzyme that plays a crucial role in regulating gene expression.
Scientific Research Applications
Transformations and Cyclization Reactions
Research has investigated the transformations of N-substituted furan-2-, thiophene-2-, and cyclopropane-carboxamides under specific conditions, revealing their potential in synthesizing quinolin-4(1H)-ones and other heterocyclic compounds through Camps cyclization. This process showcases the versatility of these compounds in organic synthesis and the generation of complex molecular architectures (S. S. Mochalov et al., 2016).
Synthesis and Reactivity
Another study highlights the synthesis and reactivity of 2-(furan-2-yl)benzo[e][1,3]benzothiazole, demonstrating the coupling and electrophilic substitution reactions involving N-(1-Naphthyl)furan-2-carboxamide. Such investigations provide insights into the chemical behavior of furan derivatives and their applications in creating heterocyclic compounds with potential utility in various domains (А. Aleksandrov et al., 2017).
Physicochemical Characterization and Antibacterial Activities
The carboxamides, including analogs with thiophene and furan backbones, have been characterized structurally and physicochemically. Their applications extend into the biomedical field, as demonstrated by their antibacterial activities against E. coli. Such studies underscore the potential of these compounds in developing new antibacterial agents (E. Aktan et al., 2017).
Electrophilic Substitution and Nucleophilic Addition Reactions
Further research has been conducted on the synthesis, characterization, and antimicrobial activity of Schiff bases derived from 2-amino-4-(4-chlorophenyl) –n-(3-furan-2-ylmethyl carboxamido) thiophenes. This study emphasizes the chemical versatility of furan and thiophene derivatives in forming Schiff bases, which exhibit significant antimicrobial properties (M. Arora et al., 2013).
Supramolecular Effects and Crystal Packing
The supramolecular effects of aromaticity on the crystal packing of furan/thiophene carboxamide compounds have been explored, highlighting how the substitution from oxygen to sulfur in heteroaromatic rings influences the effectiveness of π-based interactions. Such studies are crucial for understanding the molecular and supramolecular properties of these compounds, which can impact their application in material science and drug design (Maryam Rahmani et al., 2016).
Inhibitors of Lethal Influenza A Viruses
Furan-carboxamide derivatives, including those related to the chemical structure , have been investigated for their potent inhibitory activity against lethal H5N1 influenza A viruses. These findings open avenues for developing novel antiviral agents based on furan-carboxamide scaffolds (Yu Yongshi et al., 2017).
properties
IUPAC Name |
N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3S/c16-13(11-3-2-8-19-11)15-9-14(17,10-5-6-10)12-4-1-7-18-12/h1-4,7-8,10,17H,5-6,9H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAURQPVYRVRNOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CNC(=O)C2=CC=CS2)(C3=CC=CO3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-methoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzofuran-2-carboxamide](/img/structure/B2591957.png)
![N-(5-(2-phenoxyacetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2591958.png)
![2-Hydroxy-5,7-diazaspiro[3.4]octane-6,8-dione](/img/structure/B2591962.png)

![N-(3-chloro-4-fluorophenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2591964.png)
![2-Chloro-N-[(3-ethylphenyl)methyl]-N-[(3-hydroxycyclopentyl)methyl]acetamide](/img/structure/B2591966.png)
![N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2591968.png)
![(E)-N'-[6-(4-chlorophenyl)-3,4,5-tricyanopyridin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B2591969.png)
![(Z)-methyl 2-(2-((3-bromobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2591970.png)


![1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(3-methoxyphenoxy)ethanone](/img/structure/B2591975.png)

![(1R,3S,4S)-3-(Trifluoromethyl)-2-azabicyclo[2.2.1]heptane;hydrochloride](/img/structure/B2591977.png)